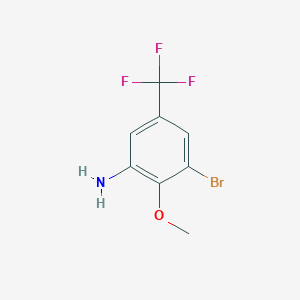

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-bromo-2-methoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-5(9)2-4(3-6(7)13)8(10,11)12/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETULWHEEFRLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The amino group is acetylated to form N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide , mitigating its strong ortho/para-directing influence.

Procedure :

Mechanistic Insight : Acetylation converts the amino group into a less activating acetamide, allowing methoxy and trifluoromethyl groups to dominate bromine orientation.

Regioselective Bromination

Bromination at position 3 is achieved using N-bromosuccinimide (NBS) or molecular bromine.

Procedure :

Directing Effects :

-

Methoxy directs bromine to ortho (position 1 or 3) and para (position 5) sites.

-

Trifluoromethyl directs bromine to meta (position 3 or 5).

-

Combined effects favor bromination at position 3 (ortho to methoxy, meta to trifluoromethyl).

Deprotection of the Acetamide

Hydrolysis restores the amino group.

Procedure :

-

Conditions : 2–3 hours, followed by neutralization with NH₄OH.

Total Yield : ~63% (0.98 × 0.85 × 0.90).

Method 2: Nitro Reduction and Subsequent Functionalization

Synthesis of 2-Methoxy-5-(trifluoromethyl)nitrobenzene

Starting from 2-chloro-5-nitrobenzotrifluoride , methoxy substitution is achieved via nucleophilic aromatic substitution.

Procedure :

Reduction of Nitro to Amino Group

Catalytic hydrogenation or chemical reduction converts the nitro group to amino.

Procedure :

Bromination at Position 3

Identical to Method 1, leveraging directing effects for regioselectivity.

Total Yield : ~70% (0.87 × 0.95 × 0.85).

Comparative Analysis of Methods

Key Observations :

-

Method 2 offers higher overall yield due to efficient nitro reduction.

-

Method 1 is preferable for large-scale synthesis, as demonstrated in analogous processes.

Alternative Approaches and Emerging Strategies

Directed Ortho Metalation (DoM)

Using lithium diisopropylamide (LDA) , a trifluoromethyl-substituted aniline derivative can be deprotonated ortho to the amino group, followed by quenching with bromine.

Challenges :

-

Compatibility of LDA with trifluoromethyl groups.

-

Requires anhydrous conditions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could assemble the aromatic ring from halogenated fragments.

Limitations :

-

Limited availability of boronic acids with trifluoromethyl and methoxy groups.

-

High catalyst loading increases cost.

Industrial-Scale Considerations

Patent CN101168510A highlights critical factors for scalability:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in biochemical assays .

Comparison with Similar Compounds

3-Bromo-4-methoxy-5-(trifluoromethyl)aniline

- Structure : Bromine (position 3), methoxy (position 4), trifluoromethyl (position 5).

2-Bromo-5-(trifluoromethyl)aniline

- Structure : Bromine (position 2), trifluoromethyl (position 5).

- Impact : Lacks the methoxy group, resulting in lower electron-donating capacity and reduced solubility in polar solvents .

Substituent Variations

3-Bromo-5-(trifluoromethoxy)aniline

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- Structure : Bromine (position 4), fluorine (position 2), trifluoromethyl (position 5).

- Impact : Fluorine’s strong electron-withdrawing effect enhances electrophilic substitution resistance but reduces basicity compared to methoxy .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

3-Bromo-2-methoxy-5-(trifluoromethyl)aniline is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, a methoxy group, and a trifluoromethyl group, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is particularly important for enhancing lipophilicity and stability, making it a valuable component in drug design.

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : In vitro assays using human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other aniline derivatives:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 (S. aureus) | 25 (Breast Cancer) |

| 4-Chloroaniline | 64 (S. aureus) | 30 (Breast Cancer) |

| Aniline | >128 (S. aureus) | >50 (Breast Cancer) |

This table illustrates that the presence of the trifluoromethyl group enhances both antimicrobial and anticancer activities compared to other aniline derivatives.

Research Findings

Recent research highlights the following findings regarding the compound's biological activities:

- Trifluoromethyl Group Influence : The presence of the trifluoromethyl group has been linked to increased potency in inhibiting certain enzymes, such as those involved in cancer progression.

- Synergistic Effects : Studies indicate that combining this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against resistant bacterial strains and cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 2-methoxy-5-(trifluoromethyl)aniline with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as potassium carbonate are often used. Reaction temperatures should be maintained between 0–25°C to minimize side reactions. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies aromatic protons and methoxy groups; chemical shifts for methoxy protons typically appear at ~3.8 ppm.

- 19F NMR : Detects trifluoromethyl (-CF3) groups, showing a singlet near -60 ppm.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 284.0 for C8H7BrF3NO).

- HPLC : Validates purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer : Stability testing via thermogravimetric analysis (TGA) shows decomposition above 200°C. Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability by incubating in buffered solutions (pH 3–9) and analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How do the electronic effects of bromine and trifluoromethyl groups influence regioselectivity in substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl (-CF3) and bromine atoms direct electrophilic substitution to the para and ortho positions relative to the amino group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. Experimentally, monitor reaction intermediates via in-situ IR spectroscopy to identify regioselective pathways .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Replicate reactions under controlled variables (e.g., catalyst loading, solvent polarity). Use Design of Experiments (DoE) to identify critical factors. Compare purity of starting materials via elemental analysis. Cross-validate results with independent labs and publish detailed protocols to minimize variability .

Q. How can the compound’s bioactivity be systematically evaluated for drug discovery?

- Methodological Answer :

- In vitro assays : Screen against kinase or protease targets using fluorescence polarization or surface plasmon resonance (SPR).

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl) and correlate substituent effects with IC50 values .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to proteins like cytochrome P450. Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies critical interaction points. Validate predictions with experimental binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.